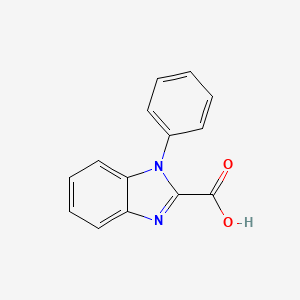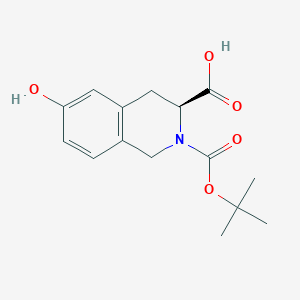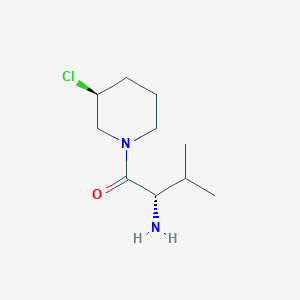
(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a chlorine atom and an amino group, making it a versatile molecule for chemical synthesis and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Chlorination: The piperidine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination: The chlorinated piperidine is reacted with an amine source, such as ammonia or an amine derivative, to introduce the amino group.
Final Assembly: The final step involves coupling the chlorinated piperidine with a suitable butanone derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides under basic conditions.
Major Products
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or alkylated derivatives.
科学的研究の応用
(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biochemical pathways and physiological processes.
類似化合物との比較
Similar Compounds
(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-ol: A hydroxylated derivative with similar structural features.
(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-amine: An amine derivative with comparable properties.
Uniqueness
(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one is unique due to its specific substitution pattern and chiral centers, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H19ClN2O |
|---|---|
分子量 |
218.72 g/mol |
IUPAC名 |
(2S)-2-amino-1-[(3S)-3-chloropiperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C10H19ClN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8-,9-/m0/s1 |
InChIキー |
NZXBSQVIGCLLFD-IUCAKERBSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)Cl)N |
正規SMILES |
CC(C)C(C(=O)N1CCCC(C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)
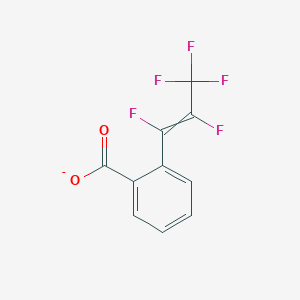
![[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051192.png)
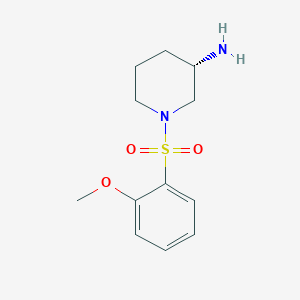
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)
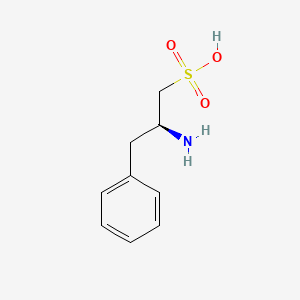
![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
amine](/img/structure/B15051223.png)
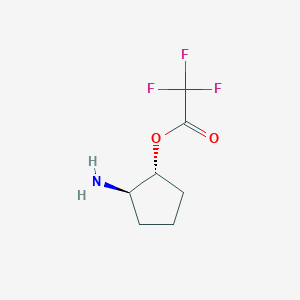
![[(2-Chloro-5-fluorophenyl)methyl]boronic acid](/img/structure/B15051244.png)
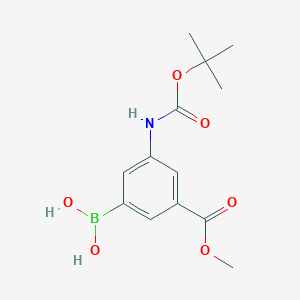
![1H-Imidazo[4,5-f][1,10]phenanthroline](/img/structure/B15051277.png)
